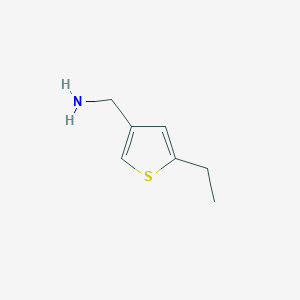

(5-Ethylthiophen-3-yl)methanamine

Descripción

Contextualization of Thiophene-Based Methanamines in Heterocyclic Chemistry

Heterocyclic compounds, which incorporate atoms of at least two different elements in their cyclic structures, form the backbone of medicinal and organic chemistry. nih.govresearchgate.net Among these, the thiophene (B33073) ring, a five-membered heterocycle containing a sulfur atom, is recognized as a "privileged pharmacophore." nih.govrsc.org This status is due to its versatile structural diversity and significant presence in a multitude of biologically active compounds. nih.govnih.gov The physicochemical properties of thiophene are remarkably similar to those of benzene (B151609), yet the presence of the sulfur heteroatom introduces unique electronic characteristics and reactivity. nih.gov

The sulfur atom, with its available lone pairs of electrons, can enhance interactions with biological receptors, often through hydrogen bonding. nih.gov Thiophene and its derivatives readily undergo electrophilic substitution reactions, often more easily than benzene, making them versatile starting materials for creating complex molecules. nih.gov

Within this class, thiophene-based methanamines—compounds where a methylamine (B109427) group (-CH2NH2) is attached to the thiophene ring—are of particular importance. The aminomethyl group is a key functional group in many pharmaceuticals, valued for its ability to form hydrogen bonds and interact with biological targets. The combination of the stable, reactive thiophene scaffold with the pharmacologically significant methanamine group makes these compounds attractive targets for synthesis and biological evaluation. bohrium.com

Elucidation of Structural Features and Their Relevance in Organic Synthesis and Medicinal Chemistry Research

The chemical identity and potential of (5-Ethylthiophen-3-yl)methanamine are dictated by its distinct structural components: the thiophene ring, an ethyl group at the 5-position, and a methanamine substituent at the 3-position.

The Thiophene Ring: As an aromatic system, the thiophene ring provides a stable, planar core. The sulfur atom influences the ring's electron distribution, making certain positions more reactive than others. This inherent reactivity is crucial for synthetic chemists looking to build more complex molecules. nih.govnih.gov

The 5-Ethyl Group: The ethyl group is a simple alkyl substituent. Its presence can increase the molecule's lipophilicity (its ability to dissolve in fats and oils), which can be a critical factor in how a potential drug is absorbed and distributed. Alkyl substituents on thiophene rings are also known to improve solubility in common organic solvents, which is advantageous for processing and synthesis.

The 3-Methanamine Group: The aminomethyl group (-CH2NH2) at the 3-position is a primary amine. This functional group is highly significant in medicinal chemistry as it is basic and can be protonated at physiological pH. This allows it to form ionic bonds and strong hydrogen bonds, which are fundamental to drug-receptor interactions.

These features combined create a molecule with a specific three-dimensional shape and set of chemical properties that make it a unique candidate for investigation in both synthetic methodology and medicinal chemistry research.

Overview of Prior Academic Investigations into Substituted Thiophene Derivatives and Related Amines

While direct research on this compound is limited, a vast body of literature exists on substituted thiophene derivatives, providing a solid foundation for understanding its potential. These studies have revealed a wide spectrum of biological activities. nih.gov

Researchers have synthesized and evaluated numerous thiophene analogues for various therapeutic applications. For instance, different tetrahydrobenzo[b]thiophene derivatives have been explored as potent antitumor agents that function by disrupting microtubule assembly in cancer cells. In one study, a series of 2-amino-3-cyano-thiophene derivatives substituted at the 5-position were designed and found to exhibit significant antiproliferative activity, with the most promising compound showing potent inhibition of tubulin assembly. nih.gov Other research has focused on synthesizing polyfunctionally substituted heterocycles from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene, with many of the resulting compounds showing high inhibitory effects against several human cancer cell lines. nih.gov

The versatility of the thiophene scaffold is further highlighted by its incorporation into compounds targeting infectious diseases, such as Ebola virus entry inhibitors, and its use in creating analogues of existing drugs like the antidepressant mianserin. nih.gov The consistent finding across these studies is that the nature and position of the substituents on the thiophene ring are crucial determinants of biological activity. nih.govnih.gov

| Thiophene Derivative Type | Investigated Biological Activity | Key Findings |

| 2-Amino-3-cyano-5-arylethylthiophenes | Anticancer | A derivative with a 2,5-dimethoxyphenyl ethyl group showed potent, nanomolar-range activity against a wide panel of cancer cell lines by inhibiting tubulin polymerization. nih.gov |

| Tetrahydrobenzo[b]thiophenes | Anticancer | Derivatives were found to induce cell cycle arrest and apoptosis in cancer cells. nih.gov |

| Thiophene Analogues of Mianserin | Antidepressant | The synthesized thiophene-containing analogues exhibited profiles similar to the parent drug, mianserin, but with stronger binding to certain central nervous system receptors. nih.gov |

| General Substituted Thiophenes | Various | Have been reported to possess anti-inflammatory, antimicrobial, antioxidant, and anti-psychotic properties, among others. nih.gov |

Current Research Landscape and Underexplored Aspects Pertaining to this compound

The current research landscape for this compound itself is sparse. A thorough review of academic literature reveals a notable absence of dedicated studies focusing on its synthesis, characterization, or biological evaluation. The compound is primarily listed in the catalogs of chemical suppliers, indicating its availability for research purposes rather than being the subject of it.

This lack of specific investigation represents a significant knowledge gap. The foundational research on analogous compounds, particularly 3,5-disubstituted thiophenes and other thiophene methanamines, strongly suggests that this compound is a molecule with unexplored potential.

Future research could be directed towards several key areas:

Novel Synthetic Routes: Developing and optimizing efficient synthetic pathways to produce this compound and related derivatives.

Pharmacological Screening: Conducting broad biological screening to identify potential therapeutic activities. Based on the activities of its analogues, promising areas for investigation would include anticancer, antimicrobial, and central nervous system applications. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of related compounds by modifying the ethyl group or the amine functionality to understand how structural changes affect biological activity. This could lead to the identification of more potent and selective compounds.

Materials Science Applications: Investigating its potential use as a building block for organic electronic materials, an area where other substituted thiophenes have shown promise.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(5-ethylthiophen-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NS/c1-2-7-3-6(4-8)5-9-7/h3,5H,2,4,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXXXWSZQOSBYKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CS1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101306886 | |

| Record name | 5-Ethyl-3-thiophenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101306886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856696-08-7 | |

| Record name | 5-Ethyl-3-thiophenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=856696-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethyl-3-thiophenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101306886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Elucidation of 5 Ethylthiophen 3 Yl Methanamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

No published studies containing the ¹H NMR, ¹³C NMR, or two-dimensional NMR data for (5-Ethylthiophen-3-yl)methanamine could be located. Therefore, a detailed analysis of its proton and carbon environments, as well as the connectivity between atoms, cannot be provided at this time.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

Specific chemical shifts, coupling constants, and signal multiplicities for the protons within this compound are not documented in the available resources.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

The characteristic chemical shifts of the carbon atoms that form the backbone of this compound have not been reported.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

Information from two-dimensional NMR experiments, which are crucial for establishing the precise bonding network within the molecule, is not available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Detailed mass spectrometry analyses, including high-resolution data and fragmentation pathways, for this compound are absent from the reviewed scientific literature.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

No high-resolution mass spectrometry data is available to confirm the exact molecular weight of this compound.

Analysis of Fragmentation Pathways Relevant to Molecular Structure

A description of the fragmentation patterns, which would offer insights into the compound's structural components under mass spectrometric conditions, could not be compiled due to the lack of available data.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its primary amine, thiophene (B33073) ring, and ethyl group.

The primary amine (-NH₂) group would be identifiable by a pair of medium to weak absorption bands in the 3500-3300 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. Additionally, an N-H bending (scissoring) vibration is anticipated in the range of 1650-1580 cm⁻¹.

The thiophene ring vibrations are also key spectral features. The C-H stretching vibrations of the aromatic thiophene ring are expected to appear around 3100-3000 cm⁻¹. The C=C stretching vibrations within the thiophene ring typically result in one or more bands in the 1600-1400 cm⁻¹ region. The C-S stretching vibrations of the thiophene ring are generally weaker and can be found in the 800-600 cm⁻¹ range.

The ethyl group (-CH₂CH₃) will contribute characteristic aliphatic C-H stretching bands just below 3000 cm⁻¹ (typically 2975-2850 cm⁻¹). Bending vibrations for the methyl and methylene (B1212753) groups are expected in the 1470-1430 cm⁻¹ and 1385-1370 cm⁻¹ regions.

A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Asymmetric Stretch | 3500 - 3300 |

| N-H Symmetric Stretch | 3400 - 3200 | |

| N-H Bend (Scissoring) | 1650 - 1580 | |

| Thiophene Ring | Aromatic C-H Stretch | 3100 - 3000 |

| C=C Stretch | 1600 - 1400 | |

| C-S Stretch | 800 - 600 | |

| Ethyl Group (-CH₂CH₃) | Aliphatic C-H Stretch | 2975 - 2850 |

| CH₂/CH₃ Bend | 1470 - 1370 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions associated with the conjugated system of the thiophene ring.

The thiophene ring itself is an aromatic system, and its electronic transitions are influenced by the substituents attached to it. The ethyl group, being an alkyl group, is an auxochrome that can cause a small red shift (bathochromic shift) in the absorption maximum compared to unsubstituted thiophene. The methanamine group (-CH₂NH₂) can also act as an auxochrome, with the lone pair of electrons on the nitrogen atom potentially interacting with the π-system of the thiophene ring.

Typically, thiophene and its simple alkyl derivatives exhibit a strong absorption band in the range of 230-240 nm. Due to the presence of the ethyl and methanamine substituents, the principal absorption maximum (λ_max) for this compound is predicted to occur in the 235-250 nm range. The electronic transitions responsible for this absorption are the π → π* transitions within the thiophene ring. The presence of the sulfur atom's non-bonding electrons could also lead to n → π* transitions, which are generally much weaker and may be obscured by the stronger π → π* absorptions.

A hypothetical UV-Vis absorption data table for this compound in a common solvent like ethanol (B145695) is provided below.

| Predicted λ_max (nm) | Electronic Transition | Chromophore |

| ~240 | π → π* | Thiophene Ring |

X-ray Crystallographic Analysis of this compound and Crystalline Derivatives

While no experimental crystal structure for this compound is publicly available, a theoretical analysis of its solid-state properties can be undertaken based on the principles of molecular geometry and intermolecular forces. X-ray crystallography of suitable crystalline derivatives would provide definitive information on its three-dimensional structure.

The molecular geometry of this compound is centered around the planar thiophene ring. The ethyl group at the 5-position and the methanamine group at the 3-position will adopt specific conformations to minimize steric hindrance.

The C-C and C-S bond lengths and the internal angles of the thiophene ring are expected to be consistent with those of other substituted thiophenes. The ethyl group will have staggered conformations, and rotation around the C-C single bonds is expected. The conformation of the methanamine side chain will be influenced by the steric environment and potential intramolecular interactions. The bond angles around the sp³ hybridized carbon and nitrogen atoms of the methanamine group would be approximately 109.5°.

A hypothetical table of selected predicted bond lengths and angles is presented below, based on typical values for similar structures.

| Bond/Angle | Predicted Value |

| C=C (thiophene) | ~1.37 Å |

| C-C (thiophene) | ~1.42 Å |

| C-S (thiophene) | ~1.71 Å |

| C-C (ethyl) | ~1.54 Å |

| C-N (methanamine) | ~1.47 Å |

| ∠(C-S-C) | ~92° |

| ∠(C-C-N) | ~109.5° |

The crystal packing of this compound would be governed by a combination of intermolecular forces. The primary amine group is capable of forming hydrogen bonds, which are expected to be a dominant feature in the crystal structure. The N-H groups can act as hydrogen bond donors, while the nitrogen lone pair and the π-system of the thiophene ring can act as acceptors.

Lack of Specific Research Data Precludes Detailed Analysis of this compound

A comprehensive search for theoretical and computational investigations into the chemical compound this compound has revealed a significant gap in the available scientific literature. Specifically, no published studies detailing the Electrostatic Potential (MEP) Mapping or Natural Bond Orbital (NBO) analysis for this particular molecule could be identified.

As a result, the generation of an in-depth article focusing on the specific electronic and intramolecular properties of this compound, as outlined in the requested structure, is not possible at this time. The required detailed research findings and data tables for sections on MEP mapping for charge distribution visualization and NBO analysis for intramolecular interactions and charge transfer are contingent on the existence of such primary research.

While general principles of MEP and NBO analyses are well-established and have been applied to a variety of thiophene derivatives, extrapolating this information to create a scientifically accurate and detailed report on this compound without specific computational data would be speculative and would not meet the standards of a professional, authoritative article.

The requested article structure is as follows:

Theoretical and Computational Investigations of this compound

Theoretical and Computational Investigations of 5 Ethylthiophen 3 Yl Methanamine

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Without access to computational chemistry studies that have specifically modeled (5-Ethylthiophen-3-yl)methanamine, the creation of data tables and a thorough discussion of its unique electronic characteristics remains unfeasible. Further research, including density functional theory (DFT) calculations on this compound, would be necessary to provide the foundational data for such an analysis.

Chemical Reactivity and Derivatization of 5 Ethylthiophen 3 Yl Methanamine

Reactions Involving the Aminomethyl Group

The primary amine of the aminomethyl substituent is a potent nucleophile and a weak base, making it susceptible to reaction with a variety of electrophiles. These reactions are fundamental to building more complex structures from the parent amine.

The primary amine of (5-Ethylthiophen-3-yl)methanamine readily reacts with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively. These reactions are typically carried out in the presence of a base to neutralize the acidic byproduct.

Amide Formation: Reaction with acyl chlorides or carboxylic anhydrides yields the corresponding N-acyl derivatives. These amides are of significant interest in medicinal chemistry. For instance, the synthesis of various amide derivatives from heterocyclic acetic acids has been explored for potential pharmacological activities. nih.gov

Sulfonamide Formation: Treatment with sulfonyl chlorides in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) affords stable sulfonamides.

Urea and Thiourea (B124793) Formation: The amine can react with isocyanates and isothiocyanates to produce substituted ureas and thioureas, respectively.

These derivatizations are crucial for modifying the compound's physicochemical properties and for exploring its biological potential.

Table 1: Representative Amide and Sulfonamide Synthesis Reactions

| Reagent | Product Class | General Structure of Product |

|---|---|---|

| Acetyl chloride (CH₃COCl) | Amide | N-((5-ethylthiophen-3-yl)methyl)acetamide |

| Benzoyl chloride (C₆H₅COCl) | Amide | N-((5-ethylthiophen-3-yl)methyl)benzamide |

| Benzenesulfonyl chloride (C₆H₅SO₂Cl) | Sulfonamide | N-((5-ethylthiophen-3-yl)methyl)benzenesulfonamide |

This compound undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. wikipedia.org This reaction involves nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the C=N double bond of the imine. wikipedia.org

The reaction is typically catalyzed by acid and often requires the removal of water to drive the equilibrium toward the product. These Schiff bases are valuable intermediates in organic synthesis and can act as ligands in coordination chemistry. wikipedia.org

General Reaction Scheme for Schiff Base Formation: this compound + R¹(C=O)R² ⇌ (5-Ethylthiophen-3-yl)methyl-N=CR¹R² + H₂O

The nitrogen atom of the aminomethyl group can be both alkylated and acylated.

N-Alkylation: As a primary amine, it can react with alkyl halides via nucleophilic substitution. However, this reaction is often difficult to control, leading to a mixture of mono- and di-alkylated products, as well as the potential for quaternary ammonium (B1175870) salt formation. Reductive amination, a two-step process involving the formation of a Schiff base followed by reduction, offers a more controlled method for mono-alkylation.

N-Acylation: This reaction, as described in section 5.1.1, is a highly efficient way to introduce an acyl group. To facilitate other reactions on the molecule without interference from the reactive amine, the amine is often protected. A common strategy is the formation of a tert-butoxycarbonyl (Boc) carbamate (B1207046) by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). evitachem.com This protecting group is stable under many reaction conditions but can be easily removed with acid. evitachem.com

Functionalization of the Thiophene (B33073) Ring System

The thiophene ring is an electron-rich aromatic system that readily participates in electrophilic aromatic substitution reactions. The positions for substitution are influenced by the existing ethyl and aminomethyl groups.

The thiophene ring is more reactive towards electrophiles than benzene (B151609). pearson.com The directing effects of the substituents determine the regioselectivity of the substitution. The ethyl group at C5 is an activating, ortho-para director, favoring substitution at the C4 position. The -(CH₂NH₂) group at C3 directs incoming electrophiles to the ortho positions (C2 and C4). The convergence of these directing effects strongly favors electrophilic attack at the C2 and C4 positions. Under the strongly acidic conditions often required for EAS, the amine group will be protonated, which deactivates the ring; however, the insulating CH₂ spacer mitigates this effect compared to a directly attached amino group.

Common EAS reactions include:

Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would likely occur at the C2 or C4 position. lumenlearning.com

Nitration: Using nitric acid with a sulfuric acid catalyst introduces a nitro group (NO₂). lumenlearning.comyoutube.com

Sulfonation: Fuming sulfuric acid can install a sulfonic acid (SO₃H) group. lumenlearning.com

Friedel-Crafts Acylation/Alkylation: Reaction with an acyl chloride or alkyl halide in the presence of a Lewis acid catalyst can introduce acyl or alkyl groups. masterorganicchemistry.com

Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to an adjacent position. uwindsor.cabaranlab.org

The aminomethyl group on this compound can act as a DMG, although it is often more effective after being converted to a more powerful directing group, such as an amide or a carbamate. baranlab.org After N-protection, treatment with a strong base like n-butyllithium (n-BuLi), often in the presence of an additive like TMEDA, would selectively deprotonate the thiophene ring at the C4 position, which is ortho to the directing group. uwindsor.cabaranlab.org This generates a highly reactive organolithium intermediate that can be "quenched" by reacting it with a wide variety of electrophiles. researchgate.net This method provides access to 4-substituted derivatives that are difficult to obtain through classical EAS.

Table 2: Examples of Directed ortho-Metalation and Electrophilic Quench

| Step 1: Base | Step 2: Electrophile (E⁺) | Product after Quench |

|---|---|---|

| n-BuLi/TMEDA | Carbon dioxide (CO₂) | 5-ethyl-3-(aminomethyl)thiophene-4-carboxylic acid |

| n-BuLi/TMEDA | N,N-Dimethylformamide (DMF) | 5-ethyl-3-(aminomethyl)thiophene-4-carbaldehyde |

| n-BuLi/TMEDA | Iodine (I₂) | 4-iodo-5-ethyl-3-(aminomethyl)thiophene |

Halogenation and Metal-Catalyzed Coupling Reactions on the Thiophene Ring

The thiophene nucleus is susceptible to electrophilic substitution reactions, including halogenation. The positions adjacent to the sulfur atom (alpha-positions) are most reactive. In this compound, the 2- and 4-positions are available for substitution. The presence of the activating ethyl group at the 5-position and the aminomethyl group at the 3-position influences the regioselectivity of these reactions. While direct halogenation studies on this compound are not extensively detailed, reactivity can be inferred from related structures like (5-Chlorothiophen-3-yl)methanamine evitachem.com. Halogenated thiophenes serve as crucial intermediates for further derivatization through metal-catalyzed cross-coupling reactions.

Transition metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, with extensive applications in synthesizing complex molecules and materials mtroyal.ca. Protocols such as Suzuki-Miyaura, Hiyama, and Sonogashira couplings are commonly employed mtroyal.camdpi.comrhhz.net. A halogenated derivative of this compound could be coupled with various partners, including boronic acids, organosilanes, or terminal alkynes, to introduce new functional groups onto the thiophene ring mtroyal.camdpi.com. For instance, a palladium-catalyzed Hiyama coupling could link an iodo-substituted thiophene with an organosilane to form a new C-C bond mdpi.com. Similarly, copper-catalyzed couplings are effective for forming C-S bonds scispace.comnih.gov.

Table 1: Overview of Potential Metal-Catalyzed Coupling Reactions

| Coupling Reaction | Catalyst (Example) | Coupling Partners | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Aryl/Vinyl Halide + Organoboron Compound | C-C |

| Hiyama | Pd(OAc)₂/XPhos | Organic Halide + Organosilane | C-C |

| Sonogashira | PdCl₂(PPh₃)₂/CuI | Organic Halide + Terminal Alkyne | C-C (sp²-sp) |

| Buchwald-Hartwig | Pd Catalyst | Aryl Halide + Amine/Alcohol/Thiol | C-N, C-O, C-S |

Cyclization and Ring-Fusion Reactions Leading to Novel Heterocycles

The primary amine functionality of this compound is a key handle for constructing novel heterocyclic systems through cyclization and ring-fusion reactions. These reactions often involve condensation with bifunctional reagents to build new rings onto the thiophene core.

Thiazolidinones are a significant class of heterocyclic compounds with diverse applications researchgate.net. The synthesis of thiazolidin-4-ones can be achieved through a multicomponent reaction involving a primary amine, an aldehyde, and a mercapto-acid like thioglycolic acid nih.gov. In this context, this compound can serve as the primary amine component. The reaction proceeds via the formation of a Schiff base (imine) between the amine and an aldehyde, which then undergoes cyclocondensation with thioglycolic acid to yield the thiazolidinone ring mdpi.com. This approach allows for the generation of a library of N-((5-ethylthiophen-3-yl)methyl)thiazolidin-4-ones by varying the aldehyde reactant.

Another route involves the reaction of the primary amine with an isothiocyanate to form a thiourea derivative. This intermediate can then be cyclized with a reagent like ethyl bromoacetate (B1195939) to afford the thiazolidinone ring mdpi.com. Fused thiazolidinone systems can also be prepared from these precursors, leading to more complex heterocyclic structures nih.gov.

Building upon the thiazolidinone scaffold, further derivatization can lead to more complex fused systems like pyrazolinothiazolidines. For example, a 5-arylidene-thiazolidinone derivative, prepared by Knoevenagel condensation of the thiazolidinone with an aromatic aldehyde, can undergo a subsequent cyclization reaction with hydrazine (B178648) or its derivatives . The reaction with phenylhydrazine (B124118) in the presence of an acid catalyst can yield a fused pyrazolo[3,4-d] evitachem.comthiazole structure .

The thiourea intermediates, formed from the reaction of this compound with isothiocyanates, are also versatile precursors for other heterocycles. For instance, these thioureas can be used in the synthesis of triazole derivatives.

The derivatization of this compound can lead to the formation of various important heterocyclic systems, including oxadiazoles (B1248032) and thienopyrimidines.

Thienopyrimidines are bicyclic heterocycles isoelectronic to purines and exhibit significant biological activities ekb.egnih.gov. The synthesis of a thienopyrimidine ring system can be achieved by constructing a pyrimidine (B1678525) ring onto the existing thiophene core ekb.egresearchgate.net. A common strategy involves using an aminothiophene derivative that bears a vicinal electrophilic group, such as an ester or nitrile nih.gov. While this compound does not possess this specific arrangement, it can be chemically modified to serve as a precursor. Alternatively, the primary amine can be used to build the pyrimidine ring through reactions with appropriate C1, C2, or C3 synthons. For instance, reaction with an isothiocyanate followed by cyclization is a known route to thieno[2,3-d]pyrimidin-4-ones ekb.egnih.gov. Another approach involves reacting the amine with reagents like ethyl cyanoacetate (B8463686) or diethyl malonate, followed by cyclization to form the pyrimidine ring, a strategy used for creating various kinase inhibitors with a thienopyrimidine core semanticscholar.org.

Table 2: Examples of Reagents for Thienopyrimidine Synthesis from Aminothiophenes

| Reagent(s) | Resulting Moiety | Reference |

|---|---|---|

| Isothiocyanates, then cyclization | Thioxo-thienopyrimidinone | ekb.egnih.gov |

| N-Ethylisocyanate, then cyclization | Thieno[2,3-d]pyrimidine-dione | ekb.eg |

| Hydrogen peroxide in alkaline medium (from cyanothiophene acetamide) | Thieno[2,3-d]pyrimidin-4(3H)-one | nih.gov |

Information regarding the specific derivatization of this compound to oxadiazoles was not prominently found in the surveyed literature. However, general synthetic routes to oxadiazoles often involve the cyclization of acylhydrazide precursors, which could potentially be synthesized from the primary amine of the title compound after several synthetic steps.

Research Applications and Structure Activity Relationship Sar Studies of 5 Ethylthiophen 3 Yl Methanamine Analogues

Design and Synthesis of Derivatives for Targeted Biological Research

The design and synthesis of analogues of (5-Ethylthiophen-3-yl)methanamine are driven by the goal of optimizing their interaction with specific biological targets. This involves systematic chemical modifications to enhance potency, selectivity, and pharmacokinetic properties.

Systematic Modification of the Aminomethylene and Ethylthiophene Moieties

The ethyl group on the thiophene (B33073) ring can be varied in length and branching to probe hydrophobic pockets within a target's binding site. Furthermore, the thiophene ring itself can undergo electrophilic substitution reactions, allowing for the introduction of various substituents at other positions on the ring. nih.gov This enables a fine-tuning of the electronic and steric properties of the molecule. For instance, in the development of 15-lipoxygenase-1 (15-LOX-1) inhibitors, a substitution-oriented screening approach combined with multi-component chemistry has been effectively used to create a library of diversely substituted thiophene-based inhibitors. nih.govrug.nl

Bioisosteric Replacement Strategies in Thiophene-Based Scaffolds

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a widely used strategy in drug design. wikipedia.org The thiophene ring is a well-established bioisostere for the phenyl ring. nih.govcambridgemedchemconsulting.com This substitution can lead to improved metabolic stability, enhanced binding affinity, and altered selectivity. nih.gov For example, in the context of GluN2B receptor ligands, the replacement of a benzene (B151609) ring with a thiophene ring was well-tolerated and, in some cases, led to increased affinity. rsc.orgnih.gov This principle can be applied to analogues of this compound to modulate their biological activity. Other five-membered heterocyclic rings like furan, thiazole, and pyrazole (B372694) can also be considered as bioisosteric replacements for the thiophene ring. cambridgemedchemconsulting.com

Structure-Activity Relationship (SAR) Investigations on Thiophene-Amines as Enzyme/Receptor Ligands

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound relates to its biological activity. For thiophene-amine derivatives, these studies have provided valuable insights into the requirements for potent and selective inhibition or modulation of various enzymes and receptors.

Analysis of Substituent Effects on Binding Affinity and Inhibitory Potency

The nature and position of substituents on the thiophene ring and the amine functionality significantly influence the biological activity of these compounds.

Grp94: For inhibitors of the heat shock protein 90 paralog Grp94, specific substitution patterns can lead to high selectivity over other Hsp90 paralogs. nih.gov By exploring a purine-scaffold series, researchers identified an allosteric pocket in the Grp94 N-terminal binding site, and extensive SAR investigations led to the design of potent and selective inhibitors. nih.gov

LOX: In the case of lipoxygenase (LOX) inhibitors, the substituents on the thiophene ring play a critical role in determining inhibitory potency. For instance, a thiophene-based inhibitor of 15-LOX-1, denoted ThioLox, demonstrated competitive inhibition, with a clear SAR profile that could be rationalized through molecular modeling. rug.nl

URAT1: Thiophene-containing compounds have been investigated as inhibitors of the uric acid transporter 1 (URAT1) for the treatment of gout. researchgate.netnih.govnih.gov Analogues of the URAT1 inhibitor Lesinurad, which feature a thiophene moiety, have been synthesized and evaluated, demonstrating that modifications to the core scaffold and its substituents can significantly impact inhibitory activity. researchgate.net

MAO: Thiophene derivatives have been designed as inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. nih.govmayoclinic.orgdrugs.com The planarity of the thiophene ring and the nature of its substituents are key determinants of their inhibitory potency and selectivity for MAO-A versus MAO-B isoforms. nih.gov

GABAB Receptors: Thiophene derivatives have emerged as positive allosteric modulators (PAMs) of the GABAB receptor. nih.govresearchgate.netnih.gov The substitution pattern on the thiophene ring is crucial for their activity, with specific acylamino-thiophene derivatives showing significant potentiation of GABA-induced responses. acs.org

The following table summarizes the inhibitory activities of some thiophene derivatives against various targets:

| Compound/Series | Target | Activity (IC50/Ki) | Key Structural Features |

|---|---|---|---|

| Purine-scaffold derivative 18c | Grp94 | IC50 = 0.22 μM | Specific substitution pattern for allosteric binding |

| ThioLox | 15-LOX-1 | IC50 = 12 μM | 2-amino thiophene scaffold |

| Benzothiophene (B83047) derivative 4e | COX-2/5-LOX | Significant in vitro and in vivo activity | Hybrid of benzothiophene and anti-inflammatory pharmacophores |

| Thiophene chalcone (B49325)/coumarin (B35378) 1g | MAO-A | IC50 = 1.04 ± 0.01 μM | Thiophene chalcone structure |

| Thiophene chalcone/coumarin 1h | MAO-B | IC50 = 1.03 ± 0.17 μM | Thiophene coumarin structure |

| cambridgemedchemconsulting.comAnnulenothiophene 8a | GluN2B | Ki = 26 nM | Bioisostere of potent GluN2B ligands |

Computational Modeling of Ligand-Target Interactions and Binding Conformations

Computational modeling plays a vital role in understanding the interactions between thiophene-based ligands and their biological targets at the molecular level. rsc.org Techniques such as molecular docking and molecular dynamics simulations can predict the binding poses of ligands within the active site of an enzyme or receptor. acs.org This information is invaluable for rationalizing observed SAR data and for the design of new, more potent analogues. For example, docking studies of benzothiophene derivatives as MAO inhibitors have helped to elucidate the key interactions within the binding site and have suggested structural modifications to improve activity. nih.gov Similarly, computational studies have been employed to understand the binding of thiophene-based inhibitors to 15-LOX-1 and to guide the design of novel inhibitors. rug.nl

Applications in Coordination Chemistry and Catalysis

The sulfur atom in the thiophene ring and the nitrogen atom of the aminomethylene group in this compound and its analogues make them excellent ligands for coordination to metal ions. acs.org Thiophene-derived Schiff base complexes have been synthesized and characterized, with some showing interesting biological activities. acs.orgnih.gov In the field of catalysis, thiophene-ligated metal complexes have been investigated for their potential in polymerization reactions, such as the polymerization of ethylene. tandfonline.com Computational studies, including Density Functional Theory (DFT), have been used to identify suitable thiophene-based ligands for creating efficient catalysts. tandfonline.com

Design of Thiophene-Derived Amines as Ligands for Metal Complexes

Thiophene derivatives, particularly those containing amine or imine functionalities, are highly effective ligands for coordinating with a variety of metal ions. The inherent aromaticity and the presence of a sulfur heteroatom in the thiophene ring, combined with the nitrogen donor from the amine group, allow for the formation of stable chelate complexes with transition metals. acs.orgnih.gov The design of these ligands is a focal point of research, as modifications to the thiophene core and the amine substituent can precisely tune the electronic and steric properties of the resulting metal complexes.

Schiff base ligands derived from the condensation of thiophene aldehydes with various amines are a prominent class of such compounds. nih.gov For example, the reaction of thiophene-2-carbaldehyde (B41791) with N¹,N¹-diethylethane-1,2-diamine yields a C₁-symmetric Schiff base ligand, (E)-N¹,N¹-diethyl-N²-(thiophen-2-ylmethylene)ethane-1,2-diamine (DE). acs.orgnih.gov This ligand has been used to synthesize distorted tetrahedral complexes with zinc (II) and cadmium (II). acs.org The structural versatility of thiophene-dithiolate ligands has also been explored, leading to complexes with square planar, dimeric, or cluster structures. researchgate.net The ability of the thiophene group to enhance electronic delocalization and facilitate solid-state S···S interactions is a key factor in the properties of these materials. researchgate.netulisboa.pt

The development of such ligands is significant for creating new antimicrobial agents and other biologically active compounds. acs.orgnih.gov The structure-activity relationship (SAR) studies indicate that the nature of the substituents on the thiophene ring and the type of metal ion are crucial in determining the biological efficacy of the complexes. nih.gov

Table 1: Examples of Thiophene-Derived Ligands and Their Metal Complexes

| Ligand Name/Type | Metal Ion(s) | Resulting Complex Geometry | Reference |

|---|---|---|---|

| (E)-N¹,N¹-diethyl-N²-(thiophen-2-ylmethylene)ethane-1,2-diamine (DE) | Zn(II), Cd(II), Cu(II) | Distorted Tetrahedral | acs.org |

| Thiophene-dithiolates (e.g., α-tpdt, tpdt) | Au, Ni, Co, Pt, Fe, Cu | Square Planar, Dimeric, Cluster | ulisboa.pt, researchgate.net |

| Thiophene-based diamines | Ni(II), Co(II), Cu(II) | Not Specified | acs.org |

| 2-aminomethylthiophenyl-4-bromosalicylaldehyde | Zn(II) | Not Specified | acs.org |

Investigation of Their Role in Transition-Metal-Catalyzed Reactions

Thiophene-derived amines and their corresponding metal complexes are instrumental in the field of catalysis. The ligand framework, featuring the thiophene amine moiety, can significantly influence the activity and selectivity of transition-metal-catalyzed reactions.

One key area of application is in polymerization. Nickel- and palladium-catalyzed cross-coupling reactions are vital for the synthesis of regioregular polythiophenes, where the catalyst system dictates the properties of the resulting polymer. nih.gov The structure of the monomer, which can be an analogue of this compound, is fundamental to this process.

Furthermore, thiophene-containing structures are used to construct advanced photocatalysts. For instance, thiophene-based covalent triazine frameworks (CTFs) have demonstrated high efficiency as heterogeneous photocatalysts for the oxidative coupling of amines under visible light. mdpi.com The incorporation of thiophene units into the framework enhances photocatalytic reactivity by broadening light absorption and improving charge separation. mdpi.com In these systems, the triazine units are the primary catalytic drivers, but the thiophene moieties significantly boost performance. mdpi.com Studies have shown that a thiophene-based photocatalyst (TP-CTF) can achieve 95% conversion with full selectivity and can be recycled for at least eight consecutive cycles with minimal degradation. mdpi.com

In asymmetric catalysis, zinc(II) complexes have been employed to catalyze the (3 + 2) cycloaddition of aminocyclopropanes with thioketones, producing tetrahydrothiophene (B86538) derivatives with high yield and enantioselectivity. acs.org This underscores the potential of metal complexes bearing amine-related ligands to control stereochemical outcomes in complex organic transformations.

Exploration in Advanced Materials Science Research

The electronic and photophysical properties of the thiophene ring make it a privileged scaffold in materials science. mdpi.comnih.gov Analogues of this compound are integrated into a range of advanced materials, from conductive polymers to sophisticated sensor arrays.

Integration into Functional Organic Materials (e.g., conjugated polymers, semiconductors)

Thiophene-based π-conjugated molecules and polymers are a cornerstone of organic electronics. nih.gov Their utility in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs) stems from their tunable electronic structure and charge-transport properties. nih.govnih.gov The introduction of an amine group, as seen in this compound analogues, provides a powerful tool for modulating the optoelectronic characteristics of these materials.

The sequence and orientation of monomer units within a polymer chain are critical. In polythiophenes, a high degree of regioregularity is necessary to ensure close packing of the polymer chains, which minimizes steric repulsion and enhances electrical conductivity. nih.gov The amine functionality in N-alkyl-3-aminothiophenes can influence the electropolymerization mechanism. Computational studies show that in the radical cation of these monomers, spin density is distributed on both the nitrogen and the C2 position of the thiophene ring, which supports the observed high regioregularity in the resulting polymers. acs.org

In the design of small-molecule organic semiconductors, an Acceptor-Donor-Acceptor (A-D-A) architecture is often employed. nih.gov Thiophene derivatives frequently serve as the electron-donating (D) unit. Research on dithienosilole-based A-D-A materials has shown that inserting additional thiophene spacers into the conjugated backbone can counterintuitively lead to a higher optical band gap (E_gap), suggesting that the distance and interaction between donor and acceptor moieties play a more complex role than simply the length of the conjugated system. nih.gov

Table 2: Properties of Selected Thiophene-Based Organic Materials

| Material Type | Key Structural Feature | Impact on Properties | Application Area | Reference |

|---|---|---|---|---|

| Regioregular Poly(3-alkylthiophene)s | Controlled monomer orientation | Enhanced electrical conductivity | OFETs, OPVs | nih.gov |

| N-Alkyl-3-aminothiophene Polymers | Amine group on thiophene | High regioregularity during electropolymerization | Conductive Polymers | acs.org |

| A-D-A Small Molecules (e.g., DTS(ThFBTTh)₂) | Dithienosilole donor, Thiophene spacers | Tuning of HOMO/LUMO levels and optical band gap | OPVs | nih.gov |

| Thieno[f,f']bis mdpi.combenzothiophenes | Syn and anti orientation of thiophene rings | Field-effect mobility up to 0.12 cm² V⁻¹ s⁻¹ | OFETs | rsc.org |

Potential in Sensor and Device Applications

The responsiveness of the electronic and photophysical properties of thiophene derivatives to their local environment makes them excellent candidates for chemical sensors and other advanced devices. mdpi.com

A notable example is the development of fluorescent chemosensors. A novel sensor based on a thiophene moiety was designed for the selective "turn-on" detection of zinc (Zn²⁺) and cyanide (CN⁻) ions. mdpi.com This sensor exhibits a 1:1 binding ratio with the analytes and demonstrates significant fluorescence enhancement upon binding. The detection limit for Zn²⁺ was found to be 2.55 µM, which is well below the World Health Organization (WHO) standard for drinking water. mdpi.com The utility of this thiophene-based sensor was further demonstrated by its successful application in imaging zinc ions in water samples, live cells, and zebrafish. mdpi.com

In the realm of renewable energy, thiophene derivatives are used to construct organic dyes for dye-sensitized solar cells (DSSCs). rsc.org By systematically introducing different thiophene-based donor units—such as thieno[3,2-b] mdpi.combenzothiophene (TBT) and 2-phenylthiophene (B1362552) (PT)—into triarylamine dyes, researchers can tune the HOMO/LUMO energy levels. rsc.org This tuning allows for optimization of the driving force for dye regeneration and electron injection, ultimately enhancing the photovoltaic performance and stability of the device. For example, a dye incorporating a TBT unit (M52) showed improved efficiency and photostability compared to a reference dye. rsc.org

Furthermore, thiophene-based covalent organic frameworks (COFs) are being explored as photoelectrodes for light-driven water splitting to produce hydrogen. mdpi.com The porous nature and high surface area of these materials, combined with the favorable electronic properties of the thiophene units, make them promising for sustainable energy applications. mdpi.comdoi.org

Conclusion and Future Research Directions

Synopsis of Key Findings and Contributions to Thiophene (B33073) Chemistry

Currently, there are no specific research findings or documented contributions of (5-Ethylthiophen-3-yl)methanamine to the field of thiophene chemistry in publicly accessible scientific literature. Its novelty means that its primary contribution is as a yet-to-be-explored chemical entity. However, based on the well-established principles of thiophene chemistry, we can anticipate its potential significance.

The structure of this compound, featuring an ethyl group at the 5-position and a methanamine group at the 3-position, represents a unique substitution pattern on the thiophene ring. The presence and positioning of these functional groups could offer several contributions:

Modulation of Physicochemical Properties: The ethyl group, being lipophilic, and the aminomethyl group, being polar and basic, would impart amphiphilic character to the molecule. This balance is critical in drug design for influencing solubility, membrane permeability, and metabolic stability. nih.gov

Bioisosteric Scaffold: The thiophene ring is a well-known bioisostere of the benzene (B151609) ring. nih.gov this compound could serve as a novel scaffold for replacing phenyl-containing compounds, potentially leading to improved efficacy or reduced side effects.

Platform for Derivatization: The primary amine of the methanamine group provides a reactive handle for further chemical modifications. This allows for the generation of a diverse library of analogues, which is essential for systematic structure-activity relationship (SAR) studies. nih.gov

While direct experimental data is absent, the compound's structure suggests it could be a valuable building block in the synthesis of more complex molecules with potential biological activity.

Identification of Knowledge Gaps and Unexplored Research Avenues

The primary knowledge gap concerning this compound is the complete lack of empirical data on its synthesis, characterization, and properties. To address this, future research should systematically explore the following avenues:

Synthesis and Characterization: The most immediate research need is the development of a reliable and efficient synthetic route to produce this compound. Following synthesis, comprehensive characterization using modern analytical techniques (NMR, Mass Spectrometry, IR Spectroscopy, and X-ray crystallography) is essential to confirm its structure and purity.

Physicochemical Profiling: Key physicochemical parameters such as pKa, logP, and aqueous solubility are currently unknown. Determining these properties is a fundamental step in assessing its drug-likeness and potential for various applications.

Biological Screening: A broad-based biological screening of this compound is a critical unexplored avenue. Given the diverse activities of other thiophene derivatives, screening assays should encompass a wide range of targets, including but not limited to:

Antimicrobial activity against various bacterial and fungal strains. nih.govencyclopedia.pub

Anticancer activity against a panel of human cancer cell lines. nih.gov

Central nervous system (CNS) activity, including binding assays for neurotransmitter receptors and transporters.

Anti-inflammatory activity through assays targeting key inflammatory mediators. encyclopedia.pubencyclopedia.pub

Metabolic Stability and Toxicity: In vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are necessary to evaluate the compound's metabolic fate and potential for cytotoxicity. The metabolism of thiophene rings can sometimes lead to reactive metabolites, making this a crucial area of investigation.

Proposed Methodological Advancements in Synthesis and Characterization

To fill the existing knowledge gaps, the following methodological approaches are proposed for the synthesis and characterization of this compound:

Synthesis:

A plausible synthetic strategy would involve a multi-step process starting from a commercially available thiophene derivative. A potential route is outlined below:

Friedel-Crafts Acylation: Starting with 2-ethylthiophene, a Friedel-Crafts acylation reaction could introduce an acetyl group at the 4-position. However, controlling the regioselectivity to favor the 3-position would be a challenge. A more controlled approach might involve starting with a 3-substituted thiophene.

Alternative Functionalization: A more regioselective route could start with 3-bromothiophene (B43185). The ethyl group could be introduced at the 5-position via a cross-coupling reaction. Subsequent functionalization at the 3-position, for example, through formylation or cyanidation, would provide a precursor for the aminomethyl group.

Reductive Amination: The final step would likely involve the reduction of a nitrile or an oxime, or the reductive amination of an aldehyde intermediate at the 3-position to yield the target primary amine.

Characterization:

Beyond standard spectroscopic methods, advanced characterization techniques could provide deeper insights:

2D NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC will be invaluable for unambiguously assigning the proton and carbon signals, confirming the substitution pattern on the thiophene ring.

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to predict the compound's geometry, electronic properties, and spectroscopic signatures, which can then be compared with experimental data.

Outlook on Future Structure-Guided Design and Advanced Applications for this compound and its Analogues

The future of this compound research lies in leveraging its structure for the rational design of novel compounds with tailored properties.

Structure-Guided Design:

Once initial biological "hits" are identified, SAR studies will be paramount. The primary amine of this compound is an ideal point for modification. A library of amides, sulfonamides, ureas, and secondary or tertiary amines can be synthesized to explore the chemical space around this position. Furthermore, the ethyl group at the 5-position could be varied (e.g., methyl, propyl, or cyclic groups) to probe the impact of lipophilicity and steric bulk on activity.

Advanced Applications:

Based on the known applications of other thiophene derivatives, several advanced applications for this compound and its analogues can be envisioned:

Therapeutics:

CNS Disorders: The structural similarity of the aminomethyl group to neurotransmitters suggests potential applications in developing agents for neurological and psychiatric disorders.

Infectious Diseases: Thiophene derivatives have shown potent antimicrobial effects. nih.gov Analogues of this compound could be developed as new antibiotics or antifungals, potentially effective against drug-resistant strains.

Oncology: As a novel scaffold, it could be elaborated to design new anticancer agents that inhibit specific targets like kinases or tubulin. nih.gov

Materials Science: Thiophene-based molecules are used in the development of organic electronics. researchgate.net While the current structure may not be optimal, it could serve as a monomer or a building block for creating novel conductive polymers or organic light-emitting diodes (OLEDs) with specific functional properties. researchgate.net

The table below summarizes the key areas of future research for this compound.

| Research Area | Proposed Focus | Potential Impact |

| Synthesis | Development of a regioselective and scalable synthetic route. | Enables further research and development. |

| Characterization | Full spectroscopic and crystallographic analysis. | Confirms structure and provides foundational data. |

| Biological Screening | Broad-based screening for antimicrobial, anticancer, and CNS activity. | Identifies potential therapeutic applications. |

| SAR Studies | Derivatization of the aminomethyl and ethyl groups. | Optimizes biological activity and physicochemical properties. |

| Materials Science | Exploration as a monomer for novel polymers. | Leads to new organic electronic materials. |

Q & A

Q. What are the standard synthetic protocols for (5-Ethylthiophen-3-yl)methanamine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves sequential functionalization of the thiophene ring. Key steps include:

Bromination/Chlorination : Electrophilic substitution at the 5-position of the thiophene ring using reagents like NBS (N-bromosuccinimide) in polar solvents (e.g., DCM) .

Amination : Introduction of the methanamine group via nucleophilic substitution or reductive amination. For example, reacting with potassium phthalimide followed by hydrazine deprotection .

Ethyl Group Introduction : Alkylation using ethyl halides under basic conditions (e.g., NaH in THF) .

- Critical Parameters :

- Temperature : Elevated temperatures (60–80°C) improve reaction rates but may reduce selectivity.

- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance electrophilic substitution efficiency .

- Yield Optimization : Purification via column chromatography or recrystallization (ethanol/water mixtures) achieves >85% purity .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assign signals for the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–3.0 ppm for CH₂) and thiophene protons (δ ~6.5–7.5 ppm) .

- X-ray Crystallography :

- Use SHELX programs (e.g., SHELXL) for structure refinement. Key metrics: R-factor <5%, bond length accuracy ±0.01 Å .

- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 168.1) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies :

- Compare derivatives with varying substituents (e.g., 5-chloro vs. 5-bromo analogs) to isolate electronic effects .

- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like serotonin receptors .

- Data Normalization :

- Control for assay conditions (e.g., pH, cell line variability) in cytotoxicity studies. For example, IC₅₀ values may vary by >50% across HeLa vs. HEK293 cells .

Q. What strategies optimize the regioselectivity of electrophilic substitutions on the thiophene ring in this compound?

- Methodological Answer :

- Steric and Electronic Modulation :

- Directing Groups : Introduce temporary groups (e.g., nitro) at the 3-position to guide bromination to the 5-position .

- Catalysis : Use Lewis acids (e.g., FeCl₃) to stabilize transition states in nitration reactions .

- Computational Modeling :

- DFT calculations (Gaussian 16) predict charge distribution; the ethyl group at C5 reduces electron density at C2/C4, favoring electrophilic attack at C3 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.